molecular formula C17H14N2O2 B15064583 Quinolin-8-yl p-tolylcarbamate CAS No. 99541-00-1

Quinolin-8-yl p-tolylcarbamate

Cat. No.: B15064583
CAS No.: 99541-00-1
M. Wt: 278.30 g/mol
InChI Key: MELUHCQRXCUJRE-UHFFFAOYSA-N
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Description

Quinolin-8-yl p-tolylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. This compound is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl p-tolylcarbamate typically involves the reaction of quinolin-8-amine with p-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl p-tolylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Quinolin-8-yl p-tolylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of quinolin-8-yl p-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Quinolin-8-yl p-tolylcarbamate can be compared with other similar compounds, such as:

    Quinolin-8-yl benzylcarbamate: Similar structure but with a benzyl group instead of a p-tolyl group.

    Quinolin-8-yl methylcarbamate: Similar structure but with a methyl group instead of a p-tolyl group.

    Quinolin-8-yl ethylcarbamate: Similar structure but with an ethyl group instead of a p-tolyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

CAS No.

99541-00-1

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

quinolin-8-yl N-(4-methylphenyl)carbamate

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(20)21-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

MELUHCQRXCUJRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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